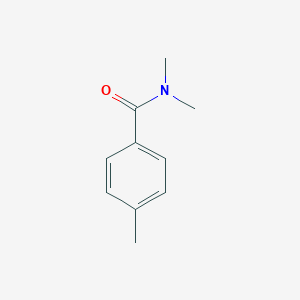

Benzamide, N,N,4-trimethyl-

Description

The exact mass of the compound Benzamide, N,N,4-trimethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21752. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzamide, N,N,4-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N,N,4-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N,4-trimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKWBVNMJZUEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161448 | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14062-78-3 | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014062783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21752 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N,N,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,N,N-TRIMETHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzamide, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is a substituted aromatic amide with the chemical formula C₁₀H₁₃NO. This document provides a comprehensive overview of its core physicochemical properties, offering valuable data for its application in research, particularly in medicinal chemistry and materials science. The information presented herein is compiled from various scientific sources and is intended to serve as a technical guide for professionals in the field.

Chemical Structure and Identification

The molecular structure of Benzamide, N,N,4-trimethyl- consists of a benzene ring substituted with a dimethylamido group and a methyl group at positions 1 and 4, respectively.

Molecular Formula: C₁₀H₁₃NO

Molecular Weight: 163.22 g/mol [1]

CAS Registry Number: 14062-78-3

InChI: InChI=1S/C10H13NO/c1-8-4-6-9(7-5-8)10(12)11(2)3/h4-7H,1-3H3

SMILES: CN(C)C(=O)c1ccc(C)cc1[2]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its suitability for specific applications in drug development and other chemical processes. The following tables summarize the key physicochemical data for Benzamide, N,N,4-trimethyl-.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Melting Point | 41 °C | [2] |

| Boiling Point | Data not available | |

| LogP (Octanol/Water) | 1.72 | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks/Shifts (ppm or cm⁻¹) | Solvent |

| ¹H NMR | 7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H) | DMSO |

| ¹³C NMR | 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 | DMSO |

| Infrared (IR) | Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, characteristic peaks include C=O stretch (~1630 cm⁻¹), C-N stretch (~1400 cm⁻¹), and aromatic C-H stretches. | |

| Mass Spectrometry (MS) | Data not available for N,N,4-trimethylbenzamide. For the related compound N,N-dimethylbenzamide, common fragments include the molecular ion peak (m/z 149), the benzoyl cation (m/z 105), and the phenyl cation (m/z 77). |

Table 3: Solubility Profile

| Solvent | Solubility |

| Water | Insoluble (predicted) |

| Ethanol | Soluble (predicted) |

| Dichloromethane | Soluble (predicted) |

| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) |

Note: Quantitative solubility data is not currently available in the literature. Predictions are based on the behavior of structurally similar compounds.

Experimental Protocols

Melting Point Determination

The melting point of a solid is a key indicator of its purity.

Methodology:

-

A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for its formulation and application.

Methodology:

-

A known mass of the solute (Benzamide, N,N,4-trimethyl-) is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solution is then filtered to remove any undissolved solute.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The solubility is typically expressed in units of mg/mL or mol/L.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

Methodology for ¹H and ¹³C NMR:

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).

-

For ¹³C NMR, a similar process is followed, often with proton decoupling to simplify the spectrum.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data specifically detailing the biological activity or the mechanism of action of Benzamide, N,N,4-trimethyl-. While some substituted benzamides are known to exhibit a range of biological effects, including antiemetic and antipsychotic properties, no such activities have been specifically attributed to N,N,4-trimethylbenzamide in the scientific literature.

The structurally related drug, Trimethobenzamide, is known to act as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone of the brain, which is involved in the vomiting reflex. However, it is crucial to note that the pharmacological profile of N,N,4-trimethylbenzamide may differ significantly.

Further research and biological screening are required to elucidate any potential therapeutic activities and to understand its interactions with biological systems and signaling pathways.

Logical Relationships in Physicochemical Property Determination

The following diagram illustrates the logical workflow for the characterization of a novel chemical entity like Benzamide, N,N,4-trimethyl-.

Caption: Workflow for the synthesis, characterization, and biological evaluation of a chemical compound.

Conclusion

This technical guide provides a summary of the currently available physicochemical data for Benzamide, N,N,4-trimethyl-. While foundational information such as molecular weight, melting point, and NMR spectra are presented, there remain gaps in the literature concerning its boiling point, quantitative solubility, and comprehensive spectral analyses (IR and MS). Furthermore, its biological activity and potential interactions with signaling pathways are yet to be explored. The provided general experimental protocols serve as a starting point for researchers aiming to further characterize this compound. This document highlights the need for continued investigation to fully understand the properties and potential applications of Benzamide, N,N,4-trimethyl-.

References

A Technical Overview of Benzamide, N,N,4-trimethyl- (CAS: 14062-78-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of the currently available technical information for the chemical compound Benzamide, N,N,4-trimethyl-, with the CAS number 14062-78-3. Despite a comprehensive search of scientific literature and chemical databases, publicly available data on this specific compound is limited. This guide presents the confirmed physicochemical and spectroscopic properties. Notably, there is a significant lack of information regarding its biological activity, mechanism of action, and detailed experimental protocols. This document serves as a foundational data sheet rather than an exhaustive whitepaper.

Chemical Identity and Physical Properties

Benzamide, N,N,4-trimethyl- is a substituted benzamide derivative. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14062-78-3 | |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Physical State | White crystalline solid | [2] |

| Melting Point | 41 °C | [1] |

| Boiling Point | 116 °C at 20 mmHg (lit.)290.31 °C (rough estimate) | [1][2] |

| Flash Point | 157 °C (lit.) | [2] |

| Density | 1.0508 (rough estimate) | [1] |

| Refractive Index | 1.5400 (estimate) | [1] |

Spectroscopic Data

Limited spectroscopic data, specifically Nuclear Magnetic Resonance (NMR) data, has been reported for N,N,4-trimethylbenzamide.

| Spectroscopy | Data | Reference |

| ¹H NMR | (DMSO) δ: 2.34 (d, J = 14.4 Hz, 3H), ... (partial data) | [3] |

| ¹³C NMR | (101 MHz, DMSO) δ 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90. | [3] |

Synthesis and Experimental Protocols

General Synthesis Workflow for N,N-disubstituted Benzamides

Caption: A generalized workflow for the synthesis of N,N-disubstituted benzamides.

Biological Activity and Mechanism of Action

There is no significant information available in the scientific literature regarding the biological activity or mechanism of action of Benzamide, N,N,4-trimethyl-. It is important to distinguish this compound from Trimethobenzamide, a structurally different antiemetic drug with which it can be confused due to a similar naming convention. Researchers should exercise caution and not extrapolate the properties of Trimethobenzamide to Benzamide, N,N,4-trimethyl-.

Due to the absence of data on its biological effects, no signaling pathways involving this compound can be described.

Safety and Toxicology

Comprehensive toxicological data for Benzamide, N,N,4-trimethyl- is not available. As with any chemical compound with unknown toxicological properties, it should be handled with appropriate care in a laboratory setting, using personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

Conclusion

Benzamide, N,N,4-trimethyl- (CAS: 14062-78-3) is a chemical compound for which there is a notable lack of in-depth technical information in the public domain. While basic physicochemical and limited spectroscopic data are available, there is no readily accessible information on its biological activity, mechanism of action, detailed synthesis protocols, or toxicological profile. This document summarizes the currently known data and highlights the significant gaps in knowledge. Further research would be required to elucidate the properties and potential applications of this compound.

References

"Benzamide, N,N,4-trimethyl-" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Benzamide, N,N,4-trimethyl-. The information is curated for professionals in research and development, with a focus on data presentation and experimental methodology.

Molecular Structure and Properties

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is an organic compound belonging to the class of tertiary carboxamide derivatives of benzoic acid.

Chemical Structure

The molecular structure of Benzamide, N,N,4-trimethyl- consists of a central benzamide core. The benzene ring is substituted at the para-position (position 4) with a methyl group. The amide nitrogen is substituted with two methyl groups, making it a tertiary amide.

Physicochemical Data

The key physicochemical properties of Benzamide, N,N,4-trimethyl- are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₀H₁₃NO | |

| Molecular Weight | 163.22 g/mol | |

| CAS Number | 14062-78-3 | [1][2] |

| Melting Point | 41 °C | |

| Boiling Point | 290.31 °C (estimated) | |

| InChIKey | ULKWBVNMJZUEBD-UHFFFAOYSA-N | [3] |

| SMILES | CN(C)C(=O)c1ccc(C)cc1 | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of Benzamide, N,N,4-trimethyl-. The following table summarizes the available Nuclear Magnetic Resonance (NMR) data.

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR (in DMSO) | 7.29 (d, J = 7.9 Hz, 2H), 7.22 (d, J = 7.9 Hz, 2H), 2.93 (d, J = 17.3 Hz, 6H), 2.34 (d, J = 14.4 Hz, 3H) |

| ¹³C NMR (in DMSO) | 170.17, 138.92, 133.55, 128.71, 127.05, 39.72, 34.76, 20.90 |

Synthesis of Benzamide, N,N,4-trimethyl-

While a specific, detailed experimental protocol for the synthesis of Benzamide, N,N,4-trimethyl- is not widely published, a representative method can be adapted from general procedures for the synthesis of N,N-disubstituted benzamides. One common and effective method involves the acylation of a secondary amine with a substituted benzoyl chloride.

Representative Experimental Protocol: Acylation of Dimethylamine

This protocol describes the synthesis of Benzamide, N,N,4-trimethyl- from 4-methylbenzoyl chloride and dimethylamine.

Materials:

-

4-methylbenzoyl chloride

-

Dimethylamine (solution in a suitable solvent, e.g., THF or as a gas)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Tertiary amine base (e.g., triethylamine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methylbenzoyl chloride in an anhydrous aprotic solvent.

-

Addition of Base: Add an equimolar amount of a tertiary amine base, such as triethylamine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Amine Addition: Cool the reaction mixture in an ice bath. Slowly add a slight excess of dimethylamine solution via the dropping funnel while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Benzamide, N,N,4-trimethyl-.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of Benzamide, N,N,4-trimethyl-.

Caption: A general workflow for the synthesis and purification of Benzamide, N,N,4-trimethyl-.

Potential Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities and are present in numerous approved drugs. While specific biological activity for Benzamide, N,N,4-trimethyl- is not extensively documented in publicly available literature, its structural motifs suggest potential areas of interest for drug discovery and development.

The benzamide scaffold is known to interact with various biological targets. For instance, substituted benzamides have been developed as antipsychotics, antiemetics, and gastroprokinetic agents. A notable example is trimethobenzamide, an antiemetic that is believed to act on the chemoreceptor trigger zone in the brain.[4][5][6] The N,N-dimethyl substitution on the amide can influence the compound's solubility, metabolic stability, and ability to cross the blood-brain barrier. The 4-methyl group can affect the electronic properties of the aromatic ring and its interaction with target proteins.

Given these general properties of related compounds, Benzamide, N,N,4-trimethyl- could serve as a scaffold or an intermediate in the synthesis of novel therapeutic agents. Further research is required to elucidate its specific biological activities and potential as a drug candidate.

References

- 1. What is the mechanism of Trimethobenzamide? [synapse.patsnap.com]

- 2. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trimethobenzamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Trimethobenzamide | C21H28N2O5 | CID 5577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethobenzamide - Wikipedia [en.wikipedia.org]

- 6. go.drugbank.com [go.drugbank.com]

"Benzamide, N,N,4-trimethyl-" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Benzamide, N,N,4-trimethyl- in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N,N,4-trimethylbenzamide in organic solvents. Due to the limited availability of direct quantitative data for this specific compound, this document focuses on the solubility principles of structurally related benzamides, qualitative solubility information, and a detailed experimental protocol for determining precise solubility values.

Principles of Benzamide Solubility

The solubility of a substituted benzamide, such as N,N,4-trimethylbenzamide, in an organic solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of N,N,4-trimethylbenzamide, featuring a polar amide group and a largely nonpolar substituted benzene ring, suggests a degree of solubility in a range of organic solvents.

The key structural features influencing its solubility are:

-

Amide Group (-CONH₂): The amide functional group is polar and capable of acting as a hydrogen bond acceptor. This polarity enhances solubility in polar solvents.

-

N,N-dimethyl Substitution: The two methyl groups on the nitrogen atom prevent hydrogen bond donation from the amide nitrogen, which can slightly reduce solubility in highly polar, protic solvents compared to unsubstituted benzamide. However, it contributes to the overall molecular size and lipophilicity.

-

4-methyl Substitution: The methyl group on the benzene ring is nonpolar and increases the lipophilicity of the molecule, favoring solubility in less polar organic solvents.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the compound's solubility in aromatic and less polar solvents.

Based on these features, N,N,4-trimethylbenzamide is expected to be soluble in a variety of polar aprotic and polar protic organic solvents.

Qualitative Solubility Data

| Compound Name | Solvent | Solubility |

| 3-fluoro-N,N,4-trimethylbenzamide | Ethanol | Soluble[1] |

| 3-fluoro-N,N,4-trimethylbenzamide | Dichloromethane | Soluble[1] |

| N,N-dimethylbenzamide | Ethanol | Highly Soluble[2] |

| N,N-dimethylbenzamide | Acetone | Highly Soluble[2] |

| N,N-dimethylbenzamide | Chloroform | Highly Soluble[2] |

This data suggests that N,N,4-trimethylbenzamide is likely to exhibit good solubility in common polar organic solvents.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data for N,N,4-trimethylbenzamide in a specific organic solvent, the shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of N,N,4-trimethylbenzamide in a selected organic solvent at a controlled temperature.

Materials:

-

N,N,4-trimethylbenzamide (solid)

-

Selected organic solvent(s) of interest

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid N,N,4-trimethylbenzamide to a vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or rotator within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vial at the experimental temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered sample gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the concentration of N,N,4-trimethylbenzamide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of N,N,4-trimethylbenzamide of known concentrations in the same solvent.

-

Calculate the solubility of N,N,4-trimethylbenzamide in the solvent based on the concentration of the saturated solution.

-

Data Analysis:

The solubility is typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

References

Technical Guide: Physicochemical Properties of Benzamide, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl-, a substituted aromatic amide, presents a molecule of interest in medicinal chemistry and organic synthesis. Its structural features, comprising a benzoyl group with N,N-dimethyl and a 4-methyl substitution, suggest potential applications as an intermediate in the synthesis of more complex pharmacologically active molecules. A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further research and development. This guide provides a concise overview of the available data for these properties, alongside generalized experimental protocols for their determination.

Physicochemical Data

The empirical data for the melting point of Benzamide, N,N,4-trimethyl- is available and presented below. However, a specific boiling point for this compound is not readily found in publicly available literature. For reference, the boiling point of the closely related compound, N,N-dimethylbenzamide, is provided.

Table 1: Physical Properties of Benzamide, N,N,4-trimethyl- and a Related Compound

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzamide, N,N,4-trimethyl- | 14062-78-3 | C₁₀H₁₃NO | 163.22 | 41[1] | Data not available |

| N,N-Dimethylbenzamide | 611-74-5 | C₉H₁₁NO | 149.19 | 43-45 | 132-133 (at 15 mmHg) |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and determination of the melting point of Benzamide, N,N,4-trimethyl-. These protocols are based on standard organic chemistry laboratory techniques.

Synthesis of Benzamide, N,N,4-trimethyl-

This procedure describes a common method for the synthesis of N,N-disubstituted benzamides from the corresponding acyl chloride and a secondary amine.

Reaction:

4-Methylbenzoyl chloride + Dimethylamine → Benzamide, N,N,4-trimethyl- + Dimethylamine Hydrochloride

Materials:

-

4-Methylbenzoyl chloride

-

Dimethylamine (2M solution in THF or gaseous)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel (if using dimethylamine solution) or gas inlet tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzoyl chloride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a twofold molar excess of dimethylamine solution using a dropping funnel, or bubble gaseous dimethylamine through the solution, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

The crude Benzamide, N,N,4-trimethyl- can be further purified by recrystallization or column chromatography.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. The following is a general procedure for determining the melting point range using a capillary melting point apparatus.

Materials:

-

Purified sample of Benzamide, N,N,4-trimethyl-

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the sample of Benzamide, N,N,4-trimethyl- is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.

-

Allow the apparatus to cool and then repeat the measurement with a fresh sample, this time heating at a much slower rate (1-2°C per minute) as the temperature approaches the previously observed melting range.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).

-

A sharp melting range (typically 1-2°C) is indicative of a pure compound.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of a melting point.

Caption: Workflow for Melting Point Determination.

References

Spectroscopic Characterization of Benzamide, N,N,4-trimethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the chemical structure of Benzamide, N,N,4-trimethyl- (CAS No: 14062-78-3, Formula: C₁₀H₁₃NO, Molecular Weight: 163.22 g/mol ). Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are presented, along with expected data presented in tabular format for easy reference. This document serves as a practical resource for researchers involved in the synthesis, analysis, and quality control of this and similar chemical entities.

Introduction

Benzamide, N,N,4-trimethyl- is a substituted aromatic amide. Accurate structural elucidation and confirmation are critical for its application in research and development. Spectroscopic methods provide a non-destructive and highly informative approach to confirming the molecular structure and purity of this compound. This guide outlines the standard spectroscopic workflow and expected data for its comprehensive analysis.

Analytical Workflow

The structural characterization of Benzamide, N,N,4-trimethyl- typically follows a systematic workflow involving multiple spectroscopic techniques to provide orthogonal and confirmatory data.

Caption: Analytical workflow for the spectroscopic characterization of Benzamide, N,N,4-trimethyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of Benzamide, N,N,4-trimethyl-.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3-7.4 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~ 7.1-7.2 | Doublet | 2H | Ar-H (meta to C=O) |

| ~ 3.1 | Singlet | 3H | N-CH₃ |

| ~ 2.9 | Singlet | 3H | N-CH₃ |

| ~ 2.4 | Singlet | 3H | Ar-CH₃ |

Note: The two N-methyl groups may be non-equivalent due to restricted rotation around the amide C-N bond, leading to two distinct singlets.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C=O (Amide) |

| ~ 142 | Ar-C (para to C=O) |

| ~ 134 | Ar-C (ipso to C=O) |

| ~ 129 | Ar-CH (meta to C=O) |

| ~ 127 | Ar-CH (ortho to C=O) |

| ~ 39 | N-CH₃ |

| ~ 35 | N-CH₃ |

| ~ 21 | Ar-CH₃ |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-25 mg of the purified Benzamide, N,N,4-trimethyl- for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution should be transferred to a clean, dry 5 mm NMR tube.

-

Instrumentation : The spectra should be acquired on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition :

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16-32 scans are sufficient.

-

-

¹³C NMR Acquisition :

-

Use the same locked and shimmed sample.

-

Acquire the spectrum with proton decoupling. A 30° pulse angle, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds are recommended. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1630 | Strong | C=O (Amide) stretch |

| ~ 1600, 1480 | Medium-Weak | Aromatic C=C stretch |

| ~ 1400 | Medium | C-N stretch |

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation : A small amount of the solid Benzamide, N,N,4-trimethyl- is placed directly onto the ATR crystal.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is used.

-

Background Collection : A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

-

Sample Analysis : The solid sample is placed on the ATR crystal, and a pressure arm is engaged to ensure good contact. The IR spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 119 | Very High | [M - N(CH₃)₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 44 | Medium | [N(CH₃)₂]⁺ |

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of Benzamide, N,N,4-trimethyl- (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation : A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm column with a 5% phenyl-methylpolysiloxane stationary phase) and an electron ionization (EI) source is used.[2]

-

GC Conditions :

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min.

-

-

MS Conditions :

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

-

Data Analysis : The total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then analyzed to determine the molecular ion and fragmentation pattern. A library search (e.g., NIST) can be performed for tentative identification.

Conclusion

The combination of NMR, IR, and MS provides a robust and comprehensive characterization of Benzamide, N,N,4-trimethyl-. The data and protocols presented in this guide are intended to assist researchers in the unambiguous identification and quality assessment of this compound. Adherence to these methodologies will ensure the generation of high-quality, reproducible spectroscopic data critical for advancing scientific research and development.

References

In-Depth Technical Guide on the Thermochemical Properties of Benzamide, N,N,4-trimethyl-

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for Benzamide, N,N,4-trimethyl-, a compound of interest in various chemical and pharmaceutical research fields. This document summarizes key quantitative data, details the experimental methodologies for determining these properties, and presents a hypothetical metabolic pathway based on related compounds.

Core Thermochemical Data

Table 1: Thermochemical Data for Benzamide, N,N,4-trimethyl-

| Property | Symbol | Value | Units | Method | Reference |

| Molecular Formula | - | C₁₀H₁₃NO | - | - | [1] |

| Molecular Weight | MW | 163.2163 | g/mol | - | [1] |

| CAS Registry Number | - | 14062-78-3 | - | - | [1] |

| Enthalpy of Sublimation | ΔsubH° | 82.4 ± 6.3 | kJ/mol | Estimated from hydrolysis data | [NIST WebBook] |

| Gas Phase Enthalpy of Reaction | ΔrH° | 1529 ± 8.8 | kJ/mol | G+TS | [NIST WebBook] |

| Gas Phase Gibbs Free Energy of Reaction | ΔrG° | 1501 ± 8.4 | kJ/mol | IMRE | [NIST WebBook] |

Note: The reported Enthalpy of Sublimation was converted from 19.7 ± 1.5 kcal/mol.

Experimental Protocols

The determination of thermochemical data for benzamide derivatives relies on a suite of precise experimental techniques. The following protocols are standard methodologies employed for obtaining the types of data presented above.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly from its standard enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Experimental Workflow:

References

Unveiling the Biological Potential of N,N,4-trimethylbenzamide: A Technical Overview of a Sparsely Explored Molecule

For Immediate Release

[City, State] – N,N,4-trimethylbenzamide, a distinct member of the benzamide chemical family, currently represents a significant frontier in pharmacological research. Despite the well-documented and diverse biological activities of many benzamide derivatives, a comprehensive review of scientific literature and patent databases reveals a notable absence of in-depth studies specifically elucidating the biological activity of N,N,4-trimethylbenzamide. This technical guide addresses this knowledge gap by contextualizing the potential activities of this molecule through the lens of its structural analogs and proposes a strategic workflow for its future investigation.

The Benzamide Scaffold: A Foundation for Diverse Biological Activity

Benzamide and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of a wide array of therapeutic agents. These compounds have demonstrated a remarkable range of pharmacological effects, including but not limited to:

-

Central Nervous System (CNS) Activity: Numerous benzamide analogs exhibit activity as anticonvulsants, antipsychotics, and antiemetics. Their mechanisms often involve interaction with dopamine and serotonin receptors.

-

Insect Repellency: The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a prominent example of a benzamide derivative, highlighting the potential for this chemical class to modulate insect behavior.

-

Enzyme Inhibition: Certain benzamides have been identified as potent inhibitors of enzymes such as histone deacetylases (HDACs), which are crucial targets in cancer therapy.

-

Antimicrobial Properties: Research has also explored the potential for benzamide derivatives to act as antibacterial and antifungal agents.

Given the structural similarity of N,N,4-trimethylbenzamide to these active compounds, it is plausible that it may exhibit one or more of these biological activities. However, without direct experimental evidence, any such prediction remains speculative. The specific substitution pattern of the trimethyl groups on the amide nitrogen and the benzene ring will undoubtedly play a critical role in determining its unique pharmacological profile.

Characterizing a Novel Compound: A Proposed Experimental Workflow

For researchers and drug development professionals interested in exploring the biological potential of N,N,4-trimethylbenzamide, a systematic and multi-tiered screening approach is recommended. The following workflow outlines a logical progression from initial broad-based screening to more focused mechanistic studies.

In-Silico Prediction of "Benzamide, N,N,4-trimethyl-" Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a hypothetical in-silico prediction and validation workflow for the biological activity of "Benzamide, N,N,4-trimethyl-". The predicted activities and presented data are for illustrative purposes to guide researchers in computational drug discovery methodologies.

Introduction

"Benzamide, N,N,4-trimethyl-," also known as 4,N,N-trimethylbenzamide, is a small molecule with the chemical formula C10H13NO.[1][2][3] While the benzamide scaffold is present in a wide range of pharmacologically active compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects, specific biological data for "Benzamide, N,N,4-trimethyl-" is not extensively available in public literature.[4][5] This technical guide provides a comprehensive framework for the in-silico prediction of its biological activity, from initial computational screening to designing experimental validation.

The methodologies outlined herein leverage established computational techniques to generate hypotheses about the compound's potential therapeutic applications, thereby accelerating the initial phases of drug discovery.

In-Silico Prediction Methodology

The in-silico evaluation of "Benzamide, N,N,4-trimethyl-" involves a multi-step computational workflow. This process begins with identifying potential protein targets and then uses molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its therapeutic potential and drug-like properties.

Target Identification and Selection

Given the known activities of various benzamide derivatives, a plausible therapeutic area to investigate is oncology. For this hypothetical study, we will select Casein Kinase 2 (CK2) as a potential target. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and survival, making it a validated target for cancer therapy.

Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to predict the binding affinity and mode of interaction of "Benzamide, N,N,4-trimethyl-" with the ATP-binding pocket of CK2.

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of a compound. Various computational models can predict the pharmacokinetic and toxicological properties of a molecule. These predictions help in identifying potential liabilities early in the drug discovery process.

Caption: In-Silico Prediction Workflow for "Benzamide, N,N,4-trimethyl-".

Predicted Biological Activity and Properties (Hypothetical Data)

The following tables summarize the hypothetical results from the in-silico analysis of "Benzamide, N,N,4-trimethyl-".

Table 1: Predicted Binding Affinity against Casein Kinase 2 (CK2)

| Compound | Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| Benzamide, N,N,4-trimethyl- | CK2 | -7.8 | 1.5 |

| Reference Inhibitor | CK2 | -9.2 | 0.1 |

Table 2: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Good intestinal permeability. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.8 L/kg | Moderate distribution into tissues. |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS side effects. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions. |

| Excretion | ||

| Half-life | 2-4 hours | Relatively short duration of action. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Hepatotoxicity | Low risk | Low risk of liver injury. |

Experimental Protocols for Validation

The following protocols describe how the in-silico predictions could be experimentally validated.

In-Vitro CK2 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of "Benzamide, N,N,4-trimethyl-" against human CK2.

Materials:

-

Recombinant human CK2 enzyme

-

ATP

-

CK2-specific peptide substrate

-

Kinase buffer

-

"Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

Microplate reader

Procedure:

-

Prepare a serial dilution of "Benzamide, N,N,4-trimethyl-" in DMSO.

-

In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding the CK2 enzyme and ATP.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of "Benzamide, N,N,4-trimethyl-" on a cancer cell line with high CK2 expression (e.g., HeLa).

Materials:

-

HeLa cells

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

"Benzamide, N,N,4-trimethyl-" (dissolved in DMSO)

-

MTT reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of "Benzamide, N,N,4-trimethyl-" for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Caption: Experimental Validation Workflow.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical mechanism of action of "Benzamide, N,N,4-trimethyl-" through the inhibition of the CK2 signaling pathway.

Caption: Hypothetical Inhibition of the CK2 Signaling Pathway.

Conclusion

This technical guide presents a hypothetical yet scientifically grounded framework for the in-silico prediction and experimental validation of "Benzamide, N,N,4-trimethyl-" activity. The outlined methodologies, from target identification and molecular docking to ADMET prediction and subsequent experimental validation, represent a standard workflow in modern drug discovery. While the presented data is illustrative, the described process provides a robust starting point for any researcher interested in exploring the therapeutic potential of this and other under-investigated small molecules. The integration of computational and experimental approaches is paramount for the efficient identification and development of novel therapeutic agents.

References

- 1. N,N,4-trimethylbenzamide [stenutz.eu]

- 2. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 3. n,n,2-Trimethylbenzamide | C10H13NO | CID 226901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzamide, N,N,4-trimethyl-: A Key Intermediate in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide, N,N,4-trimethyl-, also known as N,N,4-trimethylbenzamide, is a substituted aromatic amide that serves as a crucial building block in organic synthesis. While it does not possess significant intrinsic biological activity, its utility as a research chemical lies in its role as a key intermediate in the construction of more complex and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in medicinal chemistry and drug development.

Chemical and Physical Properties

Benzamide, N,N,4-trimethyl- is a solid at room temperature with a relatively low melting point. Its structure, featuring a dimethylamide group and a methyl group on the benzene ring, makes it a versatile scaffold for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 14062-78-3 | |

| Molecular Formula | C10H13NO | |

| Molecular Weight | 163.22 g/mol | |

| Melting Point | 41 °C | |

| Predicted logP | 1.72 | |

| Enthalpy of Sublimation (ΔsubH°) | 19.7 ± 1.5 kcal/mol | [1] |

Synthesis of Benzamide, N,N,4-trimethyl-

The synthesis of N,N,4-trimethylbenzamide can be achieved through standard amidation reactions. The most common and direct methods involve the reaction of a 4-methylbenzoyl derivative with dimethylamine.

Experimental Protocol: From 4-Methylbenzoyl Chloride

This method involves the acylation of dimethylamine with 4-methylbenzoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

-

4-Methylbenzoyl chloride

-

Dimethylamine (e.g., 2M solution in THF or aqueous solution)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 4-methylbenzoyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add dimethylamine (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure N,N,4-trimethylbenzamide.

Experimental Protocol: From 4-Methylbenzoic Acid

This method involves the activation of 4-methylbenzoic acid to facilitate amide bond formation with dimethylamine.

Materials:

-

4-Methylbenzoic acid

-

Dimethylamine

-

A coupling agent (e.g., DCC, CDI) or a reagent to form the acid chloride in situ (e.g., thionyl chloride, oxalyl chloride)

-

A suitable solvent (e.g., DCM, THF)

-

A non-nucleophilic base (if necessary)

Procedure (using thionyl chloride):

-

In a round-bottom flask, suspend 4-methylbenzoic acid (1.0 eq) in a suitable solvent like toluene.

-

Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of DMF.

-

Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases.

-

Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-methylbenzoyl chloride.

-

Proceed with the acylation of dimethylamine as described in Protocol 2.1.

Applications in Research and Development

The primary application of Benzamide, N,N,4-trimethyl- is as a chemical intermediate. Its structure can be strategically modified to build more complex molecular architectures for various applications, including pharmaceuticals.

Role as a Pharmaceutical Intermediate

While direct evidence of widespread use is limited, the core structure of N,N,4-trimethylbenzamide is found in precursors to significant pharmaceutical compounds. For instance, a closely related derivative, N,N,4-trimethyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide, serves as an intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. This highlights the value of the N,N,4-trimethylbenzamide scaffold in constructing targeted therapeutics.

The N,N-dimethylamide group is often used in medicinal chemistry as a directing group in ortho-metalation reactions, allowing for regioselective functionalization of the aromatic ring.[2]

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent use of Benzamide, N,N,4-trimethyl- in a research setting.

Caption: General workflow for the synthesis and application of N,N,4-trimethylbenzamide.

Synthetic Pathway Example

This diagram illustrates a representative synthetic pathway where a derivative of N,N,4-trimethylbenzamide is used to synthesize a more complex molecule, conceptually similar to intermediates used in drug synthesis.

Caption: Synthetic pathway using N,N,4-trimethylbenzamide as a starting material.

Safety and Handling

As with any research chemical, Benzamide, N,N,4-trimethyl- should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated fume hood.

Conclusion

Benzamide, N,N,4-trimethyl- is a valuable research chemical whose significance lies not in its own biological effects, but in its role as a versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an important building block for the synthesis of complex molecules, particularly in the field of pharmaceutical development. This guide provides foundational knowledge for researchers looking to utilize this compound in their synthetic endeavors.

References

N,N,4-Trimethylbenzamide: A Technical Overview of its Synthesis and Properties

Foreword: This document provides a comprehensive technical guide on the chemical compound N,N,4-trimethylbenzamide. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide covers the known synthetic methods, physicochemical properties, and spectroscopic data of the compound. While the direct historical account of its discovery is not prominently documented, its existence is situated within the broader exploration of substituted benzamides, a class of compounds with diverse biological activities.

Introduction

N,N,4-trimethylbenzamide is a substituted aromatic amide. Its structure features a benzamide core with two methyl groups attached to the nitrogen atom and one methyl group at the para position (position 4) of the benzene ring. While specific biological activities for N,N,4-trimethylbenzamide are not extensively reported in publicly available literature, the broader class of benzamides has been investigated for a variety of applications, including their potential as antiemetics, anticonvulsants, insect repellents, herbicides, and antifungal agents. The well-known insect repellent DEET (N,N-diethyl-m-toluamide) is a notable example of a biologically active substituted benzamide.[1][2] The study of N,N,4-trimethylbenzamide and its analogs contributes to the understanding of structure-activity relationships within this important class of chemical compounds.

Physicochemical and Spectroscopic Data

Precise analytical data is critical for the identification and characterization of chemical compounds. The following tables summarize the key physicochemical and spectroscopic properties of N,N,4-trimethylbenzamide.

Table 1: Physicochemical Properties of N,N,4-trimethylbenzamide

| Property | Value | Reference |

| CAS Number | 14062-78-3 | [3] |

| Molecular Formula | C₁₀H₁₃NO | [3] |

| Molecular Weight | 163.22 g/mol | [3] |

| Melting Point | 41 °C | [4] |

Table 2: Spectroscopic Data for N,N,4-trimethylbenzamide

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | ||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.29 | d, J=7.9 Hz | 2H | Ar-H |

| 7.18 | d, J=7.7 Hz | 2H | Ar-H |

| 3.09 | s | 3H | N-CH₃ |

| 2.96 | s | 3H | N-CH₃ |

| 2.38 | s | 3H | Ar-CH₃ |

Note: NMR data is adapted from similar benzamide structures and may not be from a direct experimental result for N,N,4-trimethylbenzamide. For definitive data, it is recommended to consult primary literature or perform experimental analysis.

Synthesis of N,N,4-trimethylbenzamide

The synthesis of N,N,4-trimethylbenzamide can be achieved through several standard amidation procedures. A common and effective method involves the reaction of 4-methylbenzoyl chloride with dimethylamine.

Experimental Protocol: Synthesis from 4-Methylbenzoyl Chloride

This protocol describes a representative method for the synthesis of N,N,4-trimethylbenzamide.

Materials:

-

4-Methylbenzoyl chloride

-

Dimethylamine (40% aqueous solution or as a gas)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

Procedure:

-

In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 4-methylbenzoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add dimethylamine (2.2 equivalents) to the cooled solution with vigorous stirring. If using dimethylamine gas, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N,N,4-trimethylbenzamide can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).

Diagram 1: Synthetic Pathway for N,N,4-trimethylbenzamide

Caption: General reaction scheme for the synthesis of N,N,4-trimethylbenzamide.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the peer-reviewed scientific literature detailing the biological activity of N,N,4-trimethylbenzamide. While many substituted benzamides have been investigated for their pharmacological and pesticidal properties, this particular derivative has not been a prominent subject of such studies. Therefore, no quantitative biological data can be presented, and no signaling pathways have been elucidated for N,N,4-trimethylbenzamide.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of N,N,4-trimethylbenzamide.

Conclusion

N,N,4-trimethylbenzamide is a readily synthesizable compound within the broader class of substituted benzamides. Its physicochemical and spectroscopic properties are well-defined, allowing for its unambiguous identification. While the historical context of its initial discovery is not well-documented, its synthesis follows established chemical principles. The lack of significant reported biological activity for N,N,4-trimethylbenzamide suggests that it may not have been a primary focus of drug discovery or pesticide development programs to date. However, its structural similarity to other biologically active benzamides indicates that it could serve as a scaffold or intermediate for the synthesis of novel compounds with potential pharmacological or other useful properties. Further research would be necessary to explore any such potential.

References

An In-depth Technical Guide to Benzamide, N,N,4-trimethyl- Derivatives and Analogs as Dopamine D2 Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide, N,N,4-trimethyl- and its analogs represent a class of compounds with significant interest in neuropharmacology, primarily due to their potential interaction with dopamine receptors. This technical guide provides a comprehensive overview of the core pharmacology, relevant experimental protocols, and signaling pathways associated with these compounds, with a particular focus on their activity at the dopamine D2 receptor.

While specific quantitative binding affinity data for N,N,4-trimethylbenzamide is not extensively available in public literature, this guide will utilize data from the structurally related and clinically significant compound, Trimethobenzamide, as a representative example. Trimethobenzamide is a well-documented dopamine D2 receptor antagonist used as an antiemetic, offering valuable insights into the potential activities of this chemical class.

Pharmacological Profile and Structure-Activity Relationships

Benzamide derivatives are a well-established class of dopamine D2 receptor antagonists. Their clinical applications range from antipsychotics to antiemetics, highlighting the therapeutic potential of modulating the dopaminergic system.

Trimethobenzamide: A Representative Analog

Trimethobenzamide acts as a dopamine D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the medulla oblongata, which is crucial for its antiemetic effects. While specific Ki or IC50 values for N,N,4-trimethylbenzamide are not readily found, the pharmacological actions of Trimethobenzamide provide a foundational understanding.

General Structure-Activity Relationships (SAR) of Benzamide-based D2 Antagonists

For benzamide derivatives, the following structural features are generally important for dopamine D2 receptor affinity and selectivity:

-

Benzamide Moiety: The core benzamide structure is essential for binding.

-

Substituents on the Benzene Ring: The type and position of substituents on the aromatic ring significantly influence binding affinity and selectivity. For instance, methoxy and halogen substitutions are common in potent D2 antagonists.

-

Amine Side Chain: The nature of the N-substituents and the linker connecting the benzamide to a distal basic amine are critical. The basic amine is thought to interact with a conserved aspartate residue in the transmembrane domain of the D2 receptor. The length and flexibility of this linker can modulate potency and selectivity.

-

N-Alkyl Groups: For N,N-dialkylbenzamides, the size and nature of the alkyl groups can impact binding.

Due to the limited availability of specific quantitative data for a series of N,N,4-trimethylbenzamide analogs, a detailed quantitative SAR table cannot be provided at this time.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of Protein Kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through β-arrestin pathways and modulate ion channels.

Experimental Protocols

Synthesis of N,N,4-Trimethylbenzamide and Analogs

A general and robust method for the synthesis of N,N-disubstituted benzamides involves the coupling of a carboxylic acid with a secondary amine.

Detailed Methodology:

-

Reaction Setup: To a solution of 4-methylbenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is added a coupling agent like HATU (1.1 equivalents) or a combination of HOBt (1.1 equivalents) and EDC (1.1 equivalents).

-

Activation: The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid.

-

Amine Addition: A secondary amine, such as dimethylamine (as a solution in THF or as a hydrochloride salt with an additional equivalent of base) (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) are added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 2-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO3 solution), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired N,N,4-trimethylbenzamide or its analog.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)

This assay is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:

-

A fixed amount of membrane preparation.

-

A fixed concentration of a suitable radioligand (e.g., [3H]Spiperone or [3H]Raclopride) at a concentration close to its Kd.

-

Varying concentrations of the unlabeled test compound (e.g., N,N,4-trimethylbenzamide analog).

-

Assay buffer to reach the final volume.

-

-

Controls:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

-

A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This technical guide provides a foundational understanding of Benzamide, N,N,4-trimethyl- derivatives and analogs as potential ligands for the dopamine D2 receptor. While specific quantitative data for the title compound remains to be fully elucidated in the public domain, the information on the related compound Trimethobenzamide, coupled with the general principles of benzamide SAR, provides a strong basis for further research and development in this area. The detailed experimental protocols and signaling pathway diagrams included herein serve as practical resources for scientists and researchers in the field of neuropharmacology and drug discovery. Further investigation into the synthesis and pharmacological profiling of a focused library of N,N,4-trimethylbenzamide analogs is warranted to fully explore the therapeutic potential of this chemical scaffold.

A Technical Guide to "Benzamide, N,N,4-trimethyl-": Commercial Availability and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial suppliers for "Benzamide, N,N,4-trimethyl-," also known as N,N,4-trimethylbenzamide, and details a common experimental protocol for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields requiring this chemical compound.

Commercial Supplier Overview

"Benzamide, N,N,4-trimethyl-" (CAS No. 14062-78-3) is available from several commercial chemical suppliers. The following table summarizes the offerings from a selection of these suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Sigma-Aldrich | 4,N,N-TRIMETHYLBENZAMIDE AldrichCPR | 14062-78-3 | C₁₀H₁₃NO | 163.22 | Not specified | 50 mg |

| Parchem | Benzamide, N,N,4-trimethyl- | 14062-78-3 | C₁₀H₁₃NO | 163.22 | Not specified | Bulk inquiries |

| BLD Pharm | N,N,4-Trimethylbenzamide | 14062-78-3 | C₁₀H₁₃NO | 163.22 | >95% (Typical) | Inquire for details |

Note: Purity and available quantities from some suppliers are not always publicly listed and may require a direct inquiry.

Physicochemical Properties

Key physicochemical properties of "Benzamide, N,N,4-trimethyl-" are provided below for reference.

| Property | Value |

| Melting Point | 41 °C |

| Boiling Point | 290.31 °C (estimated) |

| Density | 1.0508 g/cm³ (estimated) |

| Appearance | White to off-white solid |

Synthetic Protocol: Amidation of 4-Methylbenzoyl Chloride with Dimethylamine

A common and effective method for the synthesis of "Benzamide, N,N,4-trimethyl-" is the reaction of 4-methylbenzoyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is typically high-yielding and straightforward to perform in a laboratory setting.

Reaction Scheme

Materials and Reagents

-

4-Methylbenzoyl chloride

-

Dimethylamine (2.0 M solution in THF or as a gas)

-